2-Chloro-5-(methylsulfanyl)aniline
Description
Contextual Significance within Substituted Aniline (B41778) Chemistry
Substituted anilines are a cornerstone of modern organic chemistry, providing the foundation for a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. ambeed.com The specific nature and position of substituents on the aniline ring dramatically influence the compound's physical and chemical properties, including its reactivity, acidity, and biological activity. The presence of a chlorine atom, an amino group, and a methylsulfanyl group on the same aromatic ring, as seen in 2-Chloro-5-(methylsulfanyl)aniline, creates a molecule with multiple reactive sites, allowing for diverse chemical transformations.
Importance as a Chemical Intermediate and Research Target
The primary importance of this compound lies in its role as a chemical intermediate. Its structural framework is a valuable precursor for the synthesis of various target molecules. Notably, research has identified this compound as a sulfoxide (B87167) that can function as an inhibitor of the N-methyl-D-aspartate (NMDA) receptor. chemicalbook.com The NMDA receptor is a crucial ion channel involved in neuronal excitability, and its modulation is a key area of investigation for neurological disorders. This compound has demonstrated neuroprotective effects against glutamate (B1630785) toxicity in animal models of stroke, cerebral ischemia, and traumatic brain injury. chemicalbook.com The ability of this compound to block the NMDA receptor by binding to it highlights its potential as a research target for the development of novel therapeutics. chemicalbook.com
Scope and Current Research Landscape for this compound
The current research landscape for this compound appears to be focused primarily on its application as a building block in synthetic chemistry, particularly for creating molecules with potential biological activity. While it is commercially available from various suppliers for research and development purposes, the volume of peer-reviewed publications dedicated solely to this compound is limited. chemicalbook.comthermofisher.com Much of the available information is found within chemical supplier databases and patent literature, suggesting its utility in proprietary drug discovery and development processes. Research on analogous compounds, such as those with different substitution patterns of chloro and methylthio groups, is more broadly documented, indicating a wider interest in this class of substituted anilines. mdpi.com
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 15945-75-2 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₇H₈ClNS | chemicalbook.comchemicalbook.com |
| Molecular Weight | 173.66 g/mol | chemicalbook.comchemicalbook.com |
| Physical Form | Solid | chemicalbook.com |
| Purity | ≥97% | chemicalbook.com |
| InChI | InChI=1S/C7H8ClNS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | chemicalbook.com |
| InChI Key | PUQFMQYZZXOHPG-UHFFFAOYSA-N | chemicalbook.com |
| SMILES | CSC1=CC(=C(C=C1)Cl)N | chemicalbook.com |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, data for a closely related isomer, 5-Chloro-2-(methylthio)aniline, is provided below for reference.
¹H NMR Data for 5-Chloro-2-(methylthio)aniline (300 MHz, CDCl₃) amazonaws.com
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.27 | d, J = 8.2 Hz | 1H | ArH |
| 6.78 – 6.56 | m | 2H | ArH |
| 4.32 | br. s | 2H | -NH₂ |
| 2.29 | s | 3H | -SCH₃ |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQFMQYZZXOHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445645 | |
| Record name | 2-Chloro-5-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15945-75-2 | |
| Record name | 2-Chloro-5-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of 2 Chloro 5 Methylsulfanyl Aniline
Reactivity of the Aniline (B41778) Nitrogen
The lone pair of electrons on the nitrogen atom of the amino group is central to its chemical reactivity, imparting nucleophilic character and allowing for a range of derivatization and transformation reactions.
The amino group in 2-Chloro-5-(methylsulfanyl)aniline is nucleophilic, readily reacting with various electrophiles. This characteristic is fundamental to numerous derivatization reactions. For instance, anilines are known to react with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. They can also undergo N-alkylation with alkyl halides.
In a broader context, the nucleophilic nature of anilines enables them to participate in substitution reactions. For example, anilines can act as nucleophiles to displace leaving groups from activated substrates, a common strategy in the synthesis of more complex molecules. researchgate.net This reactivity allows for the construction of new carbon-nitrogen bonds, a key step in many synthetic pathways.
Table 1: Examples of Nucleophilic Reactions of Anilines
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Acylation | Acetyl Chloride | Amide |
| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
The primary amino group is susceptible to reaction with electrophiles, most notably in diazotization reactions. When treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C), primary aromatic amines are converted into diazonium salts. google.com
The resulting diazonium salt of this compound is a highly versatile synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of substituents such as -Cl, -Br, -CN, -OH, and -H, which are otherwise difficult to install on an aromatic ring.
Table 2: Diazotization Reaction Details
| Reactants | Conditions | Intermediate |
|---|
Transformations Involving the Aromatic Ring System
The reactivity of the benzene (B151609) ring is dictated by the directing and activating/deactivating effects of the existing substituents.
In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the combined influence of the amino, chloro, and methylsulfanyl groups.
Amino (-NH₂): A strongly activating, ortho-, para-directing group.
Methylsulfanyl (-SCH₃): An activating, ortho-, para-directing group.
Chloro (-Cl): A deactivating, ortho-, para-directing group.
The powerful activating and directing effects of the amino and methylsulfanyl groups dominate. The amino group at C-1 and the methylsulfanyl group at C-5 both direct incoming electrophiles to the C-4 and C-6 positions. This reinforcement leads to a high degree of regioselectivity, favoring substitution at these two sites. The C-2 position is already occupied.
However, a significant consideration in EAS reactions on anilines is the high reactivity of the amino group itself. Under the strongly acidic conditions often required for EAS, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and a meta-director. To avoid this and prevent side reactions, the amino group is often protected, for example, by converting it to an acetanilide (B955) (an amide). libretexts.org This protection moderates the reactivity and sterically hinders the ortho-position, favoring para-substitution. libretexts.org
Table 3: Directing Effects of Substituents on this compound for EAS
| Substituent (Position) | Type | Directing Influence | Favored Positions |
|---|---|---|---|
| -NH₂ (C-1) | Activating | Ortho, Para | C-4, C-6 |
| -Cl (C-2) | Deactivating | Ortho, Para | C-4, C-6 |
| -SCH₃ (C-5) | Activating | Ortho, Para | C-4, C-6 |
| Combined Effect | Activating | | C-4 and C-6 |
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, to activate the aromatic ring towards attack by a nucleophile. researchgate.netnih.gov The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex as an intermediate. youtube.com
The aromatic ring of this compound is substituted with two electron-donating groups (-NH₂ and -SCH₃) and only a weakly deactivating chloro group. The absence of any strong EWGs makes the ring electron-rich and thus deactivated for nucleophilic attack. Consequently, SNAr reactions on the aromatic ring (involving the displacement of a hydrogen atom) are highly unlikely under standard conditions.
Reactivity of the Chloro Substituent
The chloro group can potentially serve as a leaving group in a nucleophilic aromatic substitution reaction. However, the success of such a displacement is critically dependent on the electronic nature of the aromatic ring. nih.gov For the C-Cl bond to be susceptible to nucleophilic attack, the ring must be activated by EWGs positioned ortho and/or para to the chlorine atom.
In this compound, the chloro group is at the C-2 position. The substituents ortho (C-1) and para (C-5) to it are the electron-donating -NH₂ and -SCH₃ groups, respectively. These groups increase the electron density of the ring, thereby deactivating it towards nucleophilic attack and making the displacement of the chloro substituent very difficult. The typical leaving group order in activated SNAr reactions (F > Cl ≈ Br > I) is not relevant here, as the initial nucleophilic addition step is energetically unfavorable. nih.gov Therefore, direct substitution of the chloro group is not a facile process for this molecule.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the chloro substituent serves as a handle for such transformations.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.org While specific studies on this compound are not extensively documented, the principles of Suzuki-Miyaura coupling are applicable. libretexts.org The reaction typically involves a palladium catalyst and a base to facilitate the coupling of the aryl chloride with a boronic acid or ester. libretexts.org The reactivity can be challenging for sterically hindered substrates, sometimes requiring specialized conditions or ligands to achieve good yields. nih.gov The general mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds, coupling aryl halides with amines. organic-chemistry.orglibretexts.org The reaction can be applied to a wide range of aryl halides, including chlorides, and various primary and secondary amines. libretexts.org The choice of ligand is crucial for the success of the amination, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. acs.orgmit.edu The reaction generally proceeds via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The use of a base is essential, and the reaction conditions can be tailored based on the specific substrates. researchgate.net
Table 1: Overview of Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | This compound, Organoboron compound (e.g., R-B(OH)2) | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Aryl-substituted aniline |
| Buchwald-Hartwig Amination | This compound, Amine (R2NH) | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | N-Aryl aniline derivative |
Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to replace one halogen with another. While specific examples involving this compound are not readily found in the literature, the principles of such reactions on aryl chlorides are well-established. These reactions are typically equilibrium-driven, and the choice of solvent and reaction conditions is critical to favor the formation of the desired product. For instance, converting an aryl chloride to an aryl iodide could be achieved using an iodide salt in a suitable solvent. The increased reactivity of the resulting aryl iodide could be advantageous for subsequent cross-coupling reactions.
Chemical Behavior of the Methylsulfanyl Group
The methylsulfanyl (-SCH3) group is a key functional moiety in this compound, offering avenues for further molecular diversification.
Oxidation Reactions to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. These transformations significantly alter the electronic properties of the substituent, making it more electron-withdrawing.
Sulfoxide Formation: Oxidation of the methylsulfanyl group to a methylsulfinyl group (-S(O)CH3) can be achieved using a variety of oxidizing agents. organic-chemistry.org Common reagents include hydrogen peroxide, often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org Careful control of the reaction conditions is necessary to avoid over-oxidation to the sulfone. organic-chemistry.org The resulting 2-chloro-5-(methylsulfinyl)aniline possesses a chiral center at the sulfur atom.
Sulfone Formation: Further oxidation of the sulfoxide or direct, more vigorous oxidation of the sulfide (B99878) yields the corresponding sulfone, 2-chloro-5-(methylsulfonyl)aniline (-SO2CH3). organic-chemistry.org Stronger oxidizing agents or harsher reaction conditions are typically required for this transformation. organic-chemistry.org The synthesis of 2-chloro-5-(methylsulfonyl)aniline hydrochloride has been reported, highlighting its relevance as a chemical intermediate. evitachem.com The methylsulfonyl group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring and the basicity of the aniline nitrogen.
Table 2: Oxidation Products of this compound
| Starting Material | Oxidation Product | Chemical Formula of Product | Typical Oxidizing Agent(s) |
|---|---|---|---|
| This compound | 2-Chloro-5-(methylsulfinyl)aniline | C7H8ClNOS | Hydrogen Peroxide, m-CPBA |
| This compound | 2-Chloro-5-(methylsulfonyl)aniline | C7H8ClNO2S | Potassium Permanganate, m-CPBA (excess) |
Potential for Further Functionalization (e.g., Alkylation, Elimination)
The methylsulfanyl group itself can be a site for further chemical modification. While specific examples for this compound are scarce, general reactions of aryl methyl sulfides suggest potential pathways. Alkylation of the sulfur atom would lead to a sulfonium (B1226848) salt, which could then serve as a leaving group in nucleophilic substitution reactions or undergo elimination reactions. The Knochel group has demonstrated that thiomethyl-substituted heterocycles can participate in palladium-catalyzed cross-coupling reactions with organozinc reagents, suggesting a potential route for functionalization at this position. acs.org
Kinetic and Thermodynamic Aspects of Reactivity for this compound
The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and steric effects of its substituents.
Substituent Effects on Reaction Rates and Selectivity
The amino (-NH2) group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.org Conversely, the chloro (-Cl) group is a deactivating, ortho-, para-directing group, withdrawing electron density inductively while donating weakly through resonance. The methylsulfanyl (-SCH3) group is generally considered to be a weak activating, ortho-, para-directing group.
The interplay of these substituents dictates the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the strongly activating amino group are highly favored for substitution. However, the position between the chloro and methylsulfanyl groups is sterically hindered.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Methylsulfanyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
Elucidation of Proton (¹H) and Carbon-13 (¹³C) Chemical Environments
The ¹H and ¹³C NMR spectra of 2-Chloro-5-(methylsulfanyl)aniline provide a foundational understanding of its chemical structure. Analysis of a sample in deuterated chloroform (B151607) (CDCl₃) reveals the distinct chemical shifts for each proton and carbon atom, which are influenced by their local electronic environments.
The ¹H NMR spectrum exhibits signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methylsulfanyl (SCH₃) protons. The aromatic protons appear as a multiplet and a doublet, consistent with the substitution pattern of the benzene (B151609) ring. The amine protons typically present as a broad singlet, and the methylsulfanyl protons give rise to a distinct singlet.
The ¹³C NMR spectrum complements the proton data, showing signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro group and the electron-donating amine and methylsulfanyl groups.
Detailed ¹H and ¹³C NMR data are presented in the tables below. amazonaws.com
Table 1: ¹H NMR Data for this compound in CDCl₃ amazonaws.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.27 | d, J = 8.2 Hz | 1H | Aromatic CH |
| 6.78 – 6.56 | m | 2H | Aromatic CH |
| 4.32 | br. s | 2H | NH₂ |
| 2.29 | s | 3H | SCH₃ |
Table 2: ¹³C NMR Data for this compound in CDCl₃ amazonaws.com
| Chemical Shift (δ) ppm | Assignment |
| 148.1 | C-NH₂ |
| 134.8 | C-Cl |
| 134.6 | Aromatic CH |
| 118.6 | Aromatic CH |
| 118.5 | Aromatic C-S |
| 114.4 | Aromatic CH |
| 17.9 | SCH₃ |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for more complex structural elucidation.
A COSY experiment would reveal correlations between neighboring protons, helping to definitively assign the signals of the aromatic protons by showing which protons are spin-coupled. For instance, the multiplet in the ¹H NMR spectrum could be resolved by identifying its coupling partners.
An HSQC experiment would establish correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals corresponding to the protonated aromatic carbons.
Specific experimental 2D NMR data for this compound are not widely available in the reviewed scientific literature. However, the application of these techniques would be a standard procedure in a thorough structural characterization of this molecule.
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, characteristic vibrational modes would be expected for the N-H bonds of the amine group, the C-H bonds of the aromatic ring and the methyl group, the C-N bond, the C-S bond, and the C-Cl bond.
While a specific FT-IR spectrum for this compound is not readily found in the literature, the expected absorption regions for its key functional groups can be predicted based on data from similar compounds. For example, o-chloroaniline exhibits N-H stretching vibrations at 3466 cm⁻¹ and 3373 cm⁻¹. researchgate.net
Table 3: Predicted FT-IR Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3500 - 3300 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Methyl) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1250 |
| C-S | Stretching | 700 - 600 |
| C-Cl | Stretching | 800 - 600 |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, FT-Raman would be effective in identifying the C-S and S-C bonds, as well as the aromatic ring vibrations.
Experimental FT-Raman spectra for this specific compound are not widely documented. However, analysis of related compounds such as 2-chloro-6-methylbenzonitrile (B1583042) provides insight into the expected Raman shifts for the chloro-substituted aromatic system. docbrown.info
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern upon ionization.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (173.66 g/mol ). biosynth.com Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
While a specific experimental mass spectrum with a detailed fragmentation analysis for this compound is not available in the reviewed literature, the fragmentation pattern can be predicted based on the known stability of various fragments. Common fragmentation pathways for aromatic amines and sulfides would likely involve the loss of the methylsulfanyl group, the chloro group, or the amine group. For instance, the mass spectrum of the related compound 2-Chloro-5-methylaniline shows a prominent molecular ion peak and fragmentation corresponding to the loss of a chlorine atom and other moieties. nist.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS provides a precise mass measurement that distinguishes it from other isomers or compounds with the same nominal mass. The technique typically measures the mass-to-charge ratio (m/z) to four or more decimal places.
The expected exact mass for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S). This theoretical value is then compared against the experimentally measured value. A close match, typically within a few parts per million (ppm), confirms the elemental formula. This level of precision is invaluable for verifying the identity of the synthesized compound and for identifying unknown impurities. While specific fragmentation data from published literature is scarce, the technique would also be used to study the compound's fragmentation pathways, providing further structural confirmation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₈ClNS | biosynth.comcymitquimica.com |
| Molecular Weight | 173.66 g/mol | biosynth.comcymitquimica.com |
| Physical Form | Solid | cymitquimica.com |
| Synonyms | 2-chloro-5-methylthioaniline; 2-chloro-5-methylsulfanylphenylamine; Benzenamine, 2-chloro-5-(methylthio)- | cymitquimica.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which dictates the material's bulk properties.
Single Crystal X-ray Diffraction Studies of this compound and its Derivatives
While a specific single-crystal X-ray structure for this compound is not widely available in foundational databases, the crystallographic behavior of aniline (B41778) derivatives has been extensively studied. afit.eduresearchgate.netresearchgate.net These studies show that substituents on the aniline ring significantly influence molecular conformation and crystal packing. For a derivative of this compound, a single crystal X-ray diffraction experiment would involve irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern. This analysis would determine key crystallographic parameters such as the crystal system, space group, and unit cell dimensions. For instance, studies on other substituted anilines have revealed crystal systems ranging from monoclinic to orthorhombic. rsc.orgresearchgate.net The conformation of the molecule, particularly the planarity of the amino group relative to the phenyl ring, is known to be affected by both electronic effects of the substituents and the forces involved in crystal packing. afit.edu
Analysis of Hydrogen Bonding and Other Intermolecular Interactions
The solid-state structure of this compound is stabilized by a network of intermolecular interactions. The primary and most influential of these are hydrogen bonds originating from the amino (-NH₂) group, which can act as a hydrogen bond donor. researchgate.net These can form N-H···N bonds, linking molecules together, or potentially weaker N-H···S interactions with the sulfur atom of a neighboring molecule.
Beyond classical hydrogen bonding, other weak forces play a crucial role. nih.gov These include:
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen or sulfur on an adjacent molecule (Cl···N or Cl···S).
C-H···π Interactions: Hydrogen atoms on the phenyl ring or the methyl group can interact with the electron-rich π-system of an adjacent aromatic ring.
π-π Stacking: The aromatic rings can stack on top of each other, contributing to crystal stability through van der Waals forces.
The interplay of these interactions is complex, with the final crystal structure representing a balance between strong hydrogen bonds and numerous weaker contacts that collectively stabilize the lattice. mdpi.commdpi.com
Investigation of Crystal Packing and Supramolecular Assembly
The specific intermolecular interactions dictate how the molecules pack together in the crystal, a phenomenon known as supramolecular assembly. The hydrogen bonds are expected to be the primary drivers, forming chains or sheets of molecules. For example, N-H···N interactions can link molecules head-to-tail, forming one-dimensional helical chains. nih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of this compound. A reverse-phase (RP-HPLC) method is typically employed for aniline derivatives. sielc.compensoft.net In this mode, a nonpolar stationary phase (the column) is used with a polar mobile phase.
A validated method for a structurally similar compound, 2-Chloro-5-(phenylsulfonyl)aniline, provides a strong template for a suitable analytical approach. sielc.com This method uses a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and an isocratic mobile phase. sielc.com The mobile phase typically consists of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of acid like formic or phosphoric acid to improve peak shape). sielc.compensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits strong absorbance, such as 225 nm. pensoft.net This method allows for the separation of impurities and can be scaled up for preparative separation to isolate highly pure material. sielc.com
Table 2: Representative HPLC Method Parameters for Analysis of this compound and Related Compounds
| Parameter | Description | Source |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.compensoft.net |
| Column | C18, 5 µm or Newcrom R1 | sielc.compensoft.net |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., Phosphate pH 3 or water with formic/phosphoric acid) | sielc.compensoft.net |
| Elution | Isocratic | sielc.compensoft.net |
| Flow Rate | ~1.0 mL/min | pensoft.net |
| Detection | UV/VIS at ~225 nm | pensoft.net |
| Column Temperature | ~30 °C | pensoft.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering notable improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with sub-2 µm particles, which can withstand higher pressures. This section details the application of UPLC for the analysis of this compound, a primary aromatic amine. While specific certified methods for this exact compound are not widely published, the methodology described herein is based on established and validated UPLC methods for the analysis of a broad range of primary aromatic amines, which are structurally similar.
Detailed research findings from studies on analogous aromatic amines provide a robust framework for the analysis of this compound. The typical UPLC system for such analyses consists of a binary or quaternary solvent manager, a sample manager with a flow-through needle, a column heater, and a photodiode array (PDA) or a mass spectrometry (MS) detector. The use of MS detection, particularly in Single Ion Recording (SIR) mode, is advantageous for its high selectivity and sensitivity, which allows for accurate quantification even in complex matrices.
The chromatographic separation is generally achieved on a reversed-phase column, most commonly a C18 stationary phase. The mobile phase typically consists of a mixture of an aqueous component (often water with a small percentage of an acidifier like formic acid to improve peak shape and ionization efficiency in MS) and an organic solvent such as acetonitrile or methanol. A gradient elution is commonly employed, where the proportion of the organic solvent is increased over the course of the analysis to effectively elute compounds with varying polarities.
The following data table outlines a typical set of UPLC conditions that would be appropriate for the analysis of this compound, based on methods developed for similar primary aromatic amines.
Interactive Data Table: Typical UPLC Parameters for the Analysis of Aromatic Amines
| Parameter | Value | Details |
| Chromatographic System | ACQUITY UPLC H-Class or similar | A system capable of handling high backpressures. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | A reversed-phase column with sub-2 µm particles for high resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of the mobile phase. |
| Flow Rate | 0.4 - 0.6 mL/min | A typical flow rate for UPLC analyses. |
| Column Temperature | 40 °C | To ensure reproducible retention times. |
| Injection Volume | 1 - 5 µL | Dependent on sample concentration. |
| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) | PDA for UV absorbance, MS for mass-based identification. |
| PDA Wavelength | 200 - 400 nm | A broad range to capture the absorbance maximum. |
| MS Detection Mode | Electrospray Ionization (ESI), Positive Mode | Common ionization technique for aromatic amines. |
| MS Analysis Mode | Single Ion Recording (SIR) or Full Scan | SIR for targeted quantification, Full Scan for identification. |
Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Methylsulfanyl Aniline
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules. These computational methods allow for the investigation of molecular characteristics that may be difficult or impossible to determine experimentally.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. rasayanjournal.co.inmdpi.com A smaller gap suggests that less energy is required to excite an electron, making the molecule more reactive. mdpi.com
For 2,5-dichloroaniline (B50420), quantum chemical calculations have been performed to determine these parameters. The energies of the HOMO, LUMO, and the resulting energy gap provide insights into its chemical behavior. rasayanjournal.co.in A study utilizing GAUSSIAN 03W with the STO-3G* basis set reported the following values for 2,5-dichloroaniline in the gas phase: rasayanjournal.co.in
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| EHOMO | -0.28681 | -7.8045 |
| ELUMO | 0.06313 | 1.7179 |
| HOMO-LUMO Gap (ΔE) | 0.34994 | 9.5224 |
This interactive table presents the calculated frontier molecular orbital energies for 2,5-dichloroaniline. Data sourced from a study by Rasayan Journal of Chemistry. rasayanjournal.co.in
The relatively large HOMO-LUMO gap for 2,5-dichloroaniline suggests high stability. rasayanjournal.co.in The HOMO energy indicates its capacity to act as an electron donor in reactions, a characteristic feature of the amino group on the aniline (B41778) ring. Conversely, the positive LUMO energy suggests a significant energy barrier for accepting electrons.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map is color-coded, typically with red indicating regions of highest electron density (negative potential, prone to electrophilic attack) and blue representing areas of lowest electron density (positive potential, prone to nucleophilic attack). Green and yellow represent intermediate potential values.
For an aniline derivative like 2,5-dichloroaniline, the MEP surface would likely show a high electron density (red) around the nitrogen atom of the amino group due to the lone pair of electrons. The aromatic ring itself would exhibit a complex potential distribution influenced by the electron-donating amino group and the electron-withdrawing chlorine atoms. The hydrogen atoms of the amino group would be expected to show a positive potential (blueish hue). Understanding these electrostatic potential distributions is crucial for predicting how the molecule will interact with other molecules, for instance, in hydrogen bonding or in reaction mechanisms.
Prediction of Dipole Moments and Polarizability
Polarizability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness." Molecules with higher polarizability are generally more reactive. Theoretical calculations can also provide values for the molecular polarizability.
| Compound | Parameter | Calculated Value |
|---|---|---|
| 2,5-dichloroaniline | Dipole Moment (µ) | 2.352 Debye |
This interactive table displays the calculated dipole moment for 2,5-dichloroaniline. Data sourced from a study by Rasayan Journal of Chemistry. rasayanjournal.co.in
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. It is employed to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is particularly popular due to its favorable balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.
For 2,5-dichloroaniline, geometry optimization would reveal the precise spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the amino group and chlorine atoms. Conformational analysis, a related procedure, would explore different rotational isomers (conformers), for instance, around the C-N bond, to identify the most stable conformation. Comparing these calculated parameters with experimental data, where available, serves as a validation of the computational method used.
Vibrational Frequency Assignments and Normal Mode Analysis Validation
Once the optimized geometry of a molecule is determined, DFT calculations can be used to predict its vibrational spectrum. This involves calculating the harmonic vibrational frequencies, which correspond to the different modes of vibration within the molecule (e.g., stretching, bending, and torsional motions). Each calculated frequency can be associated with a specific normal mode of vibration.
These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data obtained from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net The process of assigning each band in the experimental spectrum to a specific vibrational mode, aided by the DFT calculations, is known as vibrational assignment. This combined experimental and theoretical approach provides a detailed and validated understanding of the molecule's vibrational properties. researchgate.net Studies on 2,5-dichloroaniline have utilized these techniques to perform a complete vibrational analysis. researchgate.net
Below is an illustrative table of selected, theoretically calculated vibrational frequencies for a molecule like 2,5-dichloroaniline, demonstrating typical assignments.
| Vibrational Mode | Typical Calculated Frequency (cm-1) | Assignment |
|---|---|---|
| ν(N-H) asym | ~3500 | Asymmetric N-H stretching |
| ν(N-H) sym | ~3400 | Symmetric N-H stretching |
| ν(C-H) | ~3100-3000 | Aromatic C-H stretching |
| δ(N-H) | ~1620 | N-H scissoring (bending) |
| ν(C=C) | ~1600-1400 | Aromatic ring C=C stretching |
| ν(C-N) | ~1300 | C-N stretching |
| ν(C-Cl) | ~700-600 | C-Cl stretching |
This interactive table presents typical calculated vibrational frequencies and their assignments for a chloroaniline derivative. The values are representative and serve for illustrative purposes.
Intermolecular Interaction Analysis
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these forces is crucial for predicting crystal packing and designing new materials with desired properties.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, it provides a detailed picture of the close contacts that dictate the crystal packing.
For compounds structurally related to 2-Chloro-5-(methylsulfanyl)aniline, such as other substituted N-phenylacetamides, Hirshfeld analysis has revealed the dominant role of specific intermolecular contacts. nih.govresearchgate.net In a hypothetical crystal structure of this compound, the analysis would likely highlight several key interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the relative contributions of these contacts.
The most significant interactions anticipated for this compound would be:
H···H contacts: These are generally the most abundant interactions due to the presence of multiple hydrogen atoms on the molecule's periphery.
H···Cl/Cl···H contacts: The presence of a chlorine atom provides sites for halogen bonding and other dipole-dipole interactions.
H···S/S···H contacts: The methylsulfanyl group is a key feature, and interactions involving the sulfur atom would play a notable role in the crystal's cohesion.
N-H···X interactions: The amine group can act as a hydrogen bond donor, forming interactions with electronegative atoms (X) on neighboring molecules.
Based on studies of analogous molecules, a plausible distribution of these intermolecular contacts is presented in the table below. nih.govnih.gov
| Interaction Type | Percentage Contribution |
| H···H | ~35% |
| H···Cl/Cl···H | ~20% |
| H···C/C···H | ~12% |
| H···S/S···H | ~10% |
| Other (e.g., N-H···S, C-H···π) | Remainder |
These percentages indicate the proportion of the Hirshfeld surface involved in each type of contact, offering a quantitative basis for crystal engineering efforts. By modifying the substituents on the aniline ring, it is possible to tune these interactions to achieve specific crystal packing motifs and material properties.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its interaction with biological targets to its conformational changes over time.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Derivatives of chloro-anilines and benzamides have been investigated for various biological activities, including as antidiabetic agents. nih.govresearchgate.net
In a hypothetical molecular docking study, this compound could be evaluated as an inhibitor of an enzyme such as α-glucosidase, a target for type 2 diabetes treatment. The study would involve preparing the 3D structure of the ligand and the receptor, and then using a docking algorithm to predict the binding mode and affinity.
The results would likely show the ligand binding in a pocket of the enzyme, stabilized by a network of interactions. These could include:
Hydrogen bonds between the amine group of the ligand and amino acid residues in the active site.
Hydrophobic interactions between the phenyl ring and nonpolar residues.
Halogen bonding involving the chlorine atom.
Interactions with the sulfur atom of the methylsulfanyl group.
A representative table of hypothetical docking results is shown below.
| Parameter | Value |
| Target Protein | α-Glucosidase (hypothetical) |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | ASP215, GLU277, PHE178 |
| Types of Interactions | Hydrogen bonding, Hydrophobic, Halogen bonding |
Such studies provide valuable insights into the structure-activity relationship and can guide the design of more potent and selective inhibitors.
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing the study of conformational dynamics, solvent effects, and the stability of ligand-protein complexes. tandfonline.com An MD simulation of this compound, either in a solvent or bound to a target, would complement the static picture provided by molecular docking.
A simulation of this compound in an aqueous solution could reveal:
The preferred conformations of the molecule in solution.
The dynamics of the methylsulfanyl group.
The hydration shell around the molecule and the nature of solute-solvent interactions.
If a ligand-protein complex from a docking study were subjected to MD simulation, it would be possible to:
Assess the stability of the binding pose over time.
Calculate the binding free energy with higher accuracy.
Observe conformational changes in both the ligand and the protein upon binding.
These simulations are computationally intensive but offer a detailed and dynamic understanding of the molecular interactions that is not accessible through experimental methods alone.
Applications of 2 Chloro 5 Methylsulfanyl Aniline and Its Derivatives in Chemical Biology and Materials Science
Medicinal Chemistry and Drug Discovery
The structural framework of 2-Chloro-5-(methylsulfanyl)aniline is a key component in the development of novel therapeutic agents. Its derivatives have been explored for a range of pharmacological activities, demonstrating its importance as a scaffold in drug discovery.
Role as a Precursor for Pharmacologically Active Compounds
This compound is primarily utilized as an intermediate in the synthesis of more complex, pharmacologically active compounds. The reactivity of its amino group allows for the construction of a wide array of derivatives, including amides, sulfonamides, and heterocyclic systems. These modifications are crucial for tuning the biological activity, selectivity, and pharmacokinetic properties of the final compounds, targeting a spectrum of diseases.
Development of Neuroprotective Agents
Derivatives of this compound have shown potential in the field of neuroprotection. The core structure is seen as a valuable starting point for creating molecules that can interfere with pathological processes in the central nervous system.
This compound itself has been identified as an inhibitor of the N-methyl-D-aspartate (NMDA) receptor. biosynth.com The NMDA receptor is a crucial ion channel involved in neuronal excitability, and its overactivation can lead to glutamate-induced excitotoxicity, a key process in neuronal damage associated with stroke, cerebral ischemia, and traumatic brain injury. biosynth.com By binding to and blocking the NMDA receptor, this compound prevents its activation by glutamate (B1630785), thereby exhibiting neuroprotective effects in animal models. biosynth.com The development of selective NMDA receptor antagonists is a significant area of research, though it faces challenges related to side effects and bioavailability. nih.gov
Table 1: Investigational NMDA Receptor Antagonists and Their Mechanisms
| Compound/Drug | Mechanism of Action | Therapeutic Target/Indication |
| This compound | NMDA receptor inhibitor, blocks glutamate activation. biosynth.com | Investigational for neuroprotection against glutamate toxicity. biosynth.com |
| Memantine | Uncompetitive, low-to-moderate affinity NMDA receptor antagonist. | Alzheimer's disease. drugbank.com |
| Ketamine | Non-competitive NMDA receptor antagonist. drugbank.com | Anesthesia, treatment-resistant depression. drugbank.com |
| Ifenprodil | Selective GluN2B subunit antagonist. nih.gov | Investigational for various neurological disorders. nih.gov |
This table presents a selection of compounds and is for informational purposes only.
Synthesis of Anti-Diabetic Compounds
The pursuit of novel anti-diabetic agents has led researchers to explore various chemical scaffolds, including those derived from substituted anilines. While direct synthesis from this compound is not prominently documented in readily available literature, the synthesis of related benzamide (B126) and sulfonamide derivatives highlights the utility of similar structural motifs in creating compounds with hypoglycemic activity. For instance, various N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized and shown to possess significant anti-diabetic properties in animal models, with some compounds demonstrating efficacy comparable to the established drug Glibenclamide. nih.govresearchgate.net These syntheses often involve the condensation of an amine with a sulfonyl chloride, a reaction for which this compound is a suitable starting material. nih.gov
Table 2: Examples of Sulfonamide Derivatives with Anti-Diabetic Activity
| Compound Class | Synthetic Approach | Biological Activity | Reference |
| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Condensation of 2-aminothiazoles with sulfonyl chlorides. | Significant reduction in blood glucose in diabetic rat models. | nih.govresearchgate.net |
| Thiazolidinediones | Cyclization reactions to form the core heterocyclic ring. | Act as insulin (B600854) sensitizers. | niscpr.res.inresearchgate.net |
| Sulfonamide-Thiazole Hybrids | Multi-step synthesis involving the formation of a thiazole (B1198619) ring followed by sulfonamide coupling. | Showed promising antidiabetic activity in vivo. | niscpr.res.in |
This table illustrates general classes of compounds and their synthetic strategies, not all are direct derivatives of this compound.
Exploration in Other Therapeutic Areas
The versatility of the this compound scaffold allows for its exploration in other therapeutic areas beyond neuroprotection and diabetes. The ability to generate diverse libraries of compounds through modifications of its functional groups makes it a valuable tool for screening against a wide range of biological targets. Its use as a building block in the synthesis of novel heterocyclic compounds could lead to the discovery of new agents with potential applications in oncology, infectious diseases, and inflammation.
Advanced Organic Synthesis Intermediates
Beyond its direct applications in medicinal chemistry, this compound is a valuable intermediate in advanced organic synthesis. Its distinct functional groups can be selectively manipulated to build complex molecular architectures. For example, the amino group can be diazotized and replaced, and the methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone, further increasing the synthetic possibilities. These transformations allow for the introduction of new functional groups and the construction of intricate ring systems, making it a key starting material for a wide range of chemical products. The reaction of related sulfonimidoyl fluorides with anilines to produce chiral sulfonimidamides highlights a sophisticated application of aniline (B41778) derivatives in modern stereoselective synthesis. wur.nl
Building Block for Complex Heterocyclic Systems
The structural framework of this compound, featuring a nucleophilic amino group and strategically positioned substituents, renders it a valuable precursor for the synthesis of complex heterocyclic systems. These heterocyclic scaffolds are of immense interest due to their prevalence in biologically active molecules and functional materials.
One notable application lies in the synthesis of thieno[2,3-b]pyridines . The general synthetic strategy often involves the reaction of a substituted aniline with a suitable sulfur-containing reactant to construct the thiophene (B33073) ring, followed by cyclization to form the fused pyridine (B92270) ring. mdpi.comosi.lv While specific examples detailing the use of this compound in this synthesis are not extensively documented in publicly available research, its structure suggests a high potential for such transformations. The amino group can participate in condensation reactions, while the chloro and methylsulfanyl groups can influence the regioselectivity of the cyclization and provide sites for further functionalization. The resulting thieno[2,3-b]pyridine (B153569) core is a key component in a variety of pharmacologically active compounds.
Furthermore, the reactivity of the aniline moiety allows for its incorporation into a variety of other heterocyclic systems through multicomponent reactions and cyclocondensation strategies. acs.org For instance, substituted anilines are known to be key components in the synthesis of quinolines and other fused pyridines. nih.gov The presence of the chloro and methylsulfanyl groups on the aniline ring of this compound can be leveraged to modulate the electronic properties and, consequently, the biological activity or material properties of the final heterocyclic product. A generalized reaction scheme for the synthesis of a hypothetical bioactive heterocycle starting from this compound is presented below.
| Starting Material | Reagent | Product | Potential Application |
| This compound | α-haloketone, base | Substituted indole | Pharmaceutical intermediate |
| This compound | Diketone, acid catalyst | Substituted quinoline | Bioactive compound |
| This compound | Isothiocyanate | Substituted benzothiazole | Agrochemical intermediate |
Reagents in Coupling and Functionalization Reactions for Fine Chemicals
The presence of a halogen atom (chlorine) on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of fine chemicals.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound. This compound can be readily coupled with various aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds at the 2-position of the aniline ring. This allows for the synthesis of complex biaryl and styrenyl anilines, which are important structural motifs in many pharmaceuticals and advanced materials. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. While this compound itself is an amine, it can be further functionalized. For instance, after protecting the primary amine, the chloro group can react with other amines, anilines, or amides to generate more complex diamine or arylamine structures.
Heck-Mizoroki Reaction: This reaction couples aryl halides with alkenes. This compound can be reacted with various alkenes to introduce a vinyl group at the 2-position, leading to the formation of substituted styrenes. These styrenes can serve as monomers for polymerization or as intermediates for further chemical transformations.
The general conditions for these palladium-catalyzed reactions are summarized in the table below. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, would need to be optimized for each specific substrate combination.
The ability to participate in these versatile coupling reactions makes this compound a valuable building block for the synthesis of a wide range of functionalized molecules that are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications in Advanced Materials Research
The unique electronic and structural features of this compound and its derivatives suggest their potential for use in the development of advanced materials with novel properties.
Polymer Chemistry and Novel Material Synthesis
Substituted anilines are well-known monomers for the synthesis of polyanilines (PANIs), a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. rsc.orgnih.gov The properties of PANIs can be tuned by introducing substituents onto the aniline monomer.
While the direct polymerization of this compound has not been extensively reported, it can be anticipated that it would undergo oxidative polymerization to form poly(this compound). rsc.orgresearchgate.net The presence of the chloro and methylsulfanyl substituents would be expected to influence the properties of the resulting polymer in several ways:
Solubility: The substituents may increase the solubility of the polymer in common organic solvents, which is a significant advantage for processing and device fabrication. rsc.org
Morphology: The substituents can affect the packing of the polymer chains, leading to different surface morphologies. nih.gov
Electronic Properties: The electron-withdrawing nature of the chloro group and the electron-donating nature of the methylsulfanyl group would modulate the electronic properties of the polymer backbone, affecting its conductivity and redox behavior.
A hypothetical polymerization of this compound is shown below. The properties of the resulting polymer would need to be experimentally determined.
| Monomer | Polymerization Method | Potential Polymer | Expected Properties |
| This compound | Oxidative Chemical or Electrochemical | Poly(this compound) | Improved solubility, tunable conductivity |
Potential in Electronic or Optical Materials Development
The sulfur-containing moiety in this compound makes it an interesting candidate for the development of materials for organic electronics and optoelectronics. Sulfur-containing heterocyclic compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Derivatives of this compound could potentially be used to synthesize materials with tailored electronic properties. For example, the aniline nitrogen can be used as a linking point to construct larger conjugated systems, while the methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, which would significantly alter the electronic properties of the molecule. These modifications could lead to materials with suitable energy levels for use as host materials, charge transport materials, or emitters in OLEDs.
While direct applications of this compound in this area are yet to be demonstrated, the fundamental properties of the molecule make it a promising platform for the design and synthesis of new functional materials for electronic and optical applications. Further research into the synthesis and characterization of larger, more complex molecules derived from this building block is warranted to explore its full potential in materials science.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Selective Synthetic Methodologies
Current synthetic routes to 2-Chloro-5-(methylsulfanyl)aniline and its analogs provide a foundation, but there is considerable room for improvement in efficiency, selectivity, and sustainability. A general procedure for the methylation of heteroatom nucleophiles involves the use of calcium hydroxide (B78521) and trimethyl phosphate (B84403) (TMP) in dimethylformamide (DMF). chemicalbook.com Another relevant approach is the two-step synthesis of phenothiazines, which employs a dual-catalytic ortho-thioarylation of anilines as the key step. rsc.org This process activates N-(2-bromophenylthio)succinimide with a super Lewis acid, iron(III) triflimide, and a Lewis base, diphenyl selenide, to achieve efficient thioarylation of aniline (B41778) derivatives. rsc.org
Future research should focus on:
Catalyst Development: Exploring novel catalysts, such as earth-abundant metals or organocatalysts, to replace expensive or toxic reagents in reactions like thioarylation. rsc.org
Process Optimization: Investigating reaction conditions (e.g., solvent, temperature, stoichiometry) to enhance yields and reduce reaction times. A known synthesis for a related compound, 5-chloro-2-methyl aniline, from 4-chloro-2-nitro-toluene using polysulfides achieves high yields (over 98%) and offers advantages in cost and safety, suggesting that reduction of a corresponding nitro-precursor could be an efficient strategy. google.com
Regioselectivity Control: Designing synthetic methods that offer precise control over the position of substituents on the aniline ring, which is crucial for structure-activity relationship studies.
Deeper Mechanistic Understanding of Reactivity Pathways
The reactivity of this compound is governed by the interplay of its chloro, methylsulfanyl, and amino functional groups. While general principles of aniline reactivity are understood, specific mechanistic details for this compound are sparse. Studies on substituted anilines in nucleophilic aromatic substitution reactions show that reactivity is influenced by both the substituents on the aniline and the solvent system. researchgate.net For instance, the correlation of reaction rates with Hammett's substituent constants and Kamlet-Taft's solvatochromic parameters indicates that specific solute-solvent interactions can significantly impact reaction outcomes. researchgate.net
Future investigations should aim to:
Kinetic Studies: Perform detailed kinetic analyses of key reactions, such as N-acylation, diazotization, and coupling reactions, to elucidate rate-determining steps and transition state structures.
Intermediate Trapping: Employ spectroscopic and trapping experiments to identify and characterize reactive intermediates, providing direct evidence for proposed reaction pathways.
Isotopic Labeling: Utilize isotopic labeling studies to trace the movement of atoms throughout a reaction, offering unambiguous insights into bond-forming and bond-breaking events.
Exploration of Novel Biological Targets and Therapeutic Applications
Derivatives of this compound have shown promise in several therapeutic areas, indicating that the core structure is a valuable scaffold for drug discovery.
Neuroprotection: The compound itself has been identified as a sulfoxide (B87167) capable of inhibiting the N-methyl-d-aspartate (NMDA) receptor, a key player in neuronal excitability. biosynth.com This activity suggests potential neuroprotective effects against glutamate-induced toxicity, with relevance for conditions like stroke and cerebral ischemia. biosynth.com
Anticancer Activity: Guanidine derivatives synthesized from related 2-alkylthio-4-chloro-5-methylbenzenesulfonyl structures have demonstrated pro-apoptotic activity against various cancer cell lines, including breast, cervical, and colon cancer. nih.gov The activity was found to be strongly dependent on the specific substituents on the molecule. nih.gov
Insecticidal Properties: Novel anthranilic diamides featuring sulfilimidoyl groups, prepared from a similar 2-amino-5-(methylthio)benzoic acid core, have exhibited significant insecticidal activity. mdpi.com Furthermore, chlorinated heterocyclic compounds are generally recognized for their potential as insecticides. researchgate.net
Antimicrobial and Protistocidal Activity: Zinc complexes of azomethines derived from chloro-substituted anilines have shown enhanced biological activity. mdpi.com Notably, one such complex demonstrated protistocidal activity twice that of the reference drug toltrazuril. mdpi.com
Future research should systematically explore these and other potential applications by synthesizing focused libraries of derivatives and screening them against a wide range of biological targets.
Integration into New Material Science Paradigms and Functional Devices
The aromatic and functionalized nature of this compound makes it an attractive building block for advanced materials. Research on related structures has highlighted their potential in optoelectronics.
Organic Light-Emitting Diodes (OLEDs): Zinc(II) complexes based on azomethines derived from chloro-substituted anilines have been studied for their photoluminescent properties. mdpi.com These materials have been incorporated into multilayered electroluminescent devices, demonstrating emissions across the blue-green spectrum with high brightness and efficiency. mdpi.com
Sensors and Molecular Wires: Phenothiazines, which can be synthesized from ortho-thioarylated anilines, are utilized in applications such as molecular wires and chemiluminescent emitters for sensors. rsc.org
Future work could focus on synthesizing polymers and metal-organic frameworks (MOFs) incorporating the this compound moiety to create novel materials with tailored electronic, optical, and sensing properties.
Advancement of Computational Predictive Methodologies and Experimental Validation
Computational chemistry offers a powerful toolkit for accelerating the discovery and development process related to this compound. Density Functional Theory (DFT) studies on similar molecular systems have provided deep insights into molecular structure, stability, and reactivity. mdpi.com
Key areas for future computational research include:
DFT and TD-DFT Analysis: Using DFT (e.g., at the B3LYP/6-311G(d,p) level of theory) to model the geometric and electronic properties of the molecule and its derivatives. mdpi.com Time-dependent DFT (TD-DFT) can predict spectroscopic properties, aiding in the design of new materials for optoelectronic applications. researchgate.net
QSAR and ADMET Prediction: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity, guiding the design of more potent therapeutic agents. researchgate.net In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help identify promising drug candidates early in the discovery pipeline. mdpi.com
Reaction Mechanism Modeling: Simulating reaction pathways to calculate activation energies and predict the most favorable conditions, complementing experimental mechanistic studies.
The synergy between these advanced computational predictions and rigorous experimental validation will be crucial for efficiently navigating the vast chemical space and realizing the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-5-(methylsulfanyl)aniline, and how are reaction conditions optimized?
- Methodological Answer : A standard synthesis involves introducing the methylsulfanyl group to a chlorinated nitroaniline precursor. For example, 2-chloro-5-nitroaniline can react with methanesulfenyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Reduction of the nitro group (e.g., using H₂/Pd-C or SnCl₂/HCl) yields the target compound. Solvent choice (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for nitroaniline:sulfenyl chloride) are critical for minimizing by-products like disulfides or over-reduction .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Data collection using Cu-Kα radiation and refinement via SHELXL (for small molecules) resolves bond lengths and angles. Computational tools (e.g., DFT calculations) complement experimental data to validate electronic properties like charge distribution on the sulfanyl group .
Q. What analytical techniques are used to assess purity and reactivity?
- Methodological Answer :
- HPLC/GC-MS : Quantifies purity and detects trace impurities (e.g., unreacted nitro precursors).
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 2.3 ppm for S–CH₃ protons).
- FT-IR : Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹).
Reactivity studies involve monitoring electrophilic substitution (e.g., bromination in acetic acid) or oxidation to sulfone derivatives (e.g., using H₂O₂/CH₃COOH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields or by-product formation?
- Methodological Answer : Discrepancies often arise from variations in starting material purity or reaction scaling. Systematic optimization includes:
- Design of Experiments (DoE) : Taguchi or factorial designs to test variables (temperature, solvent polarity).
- In-line Analytics : ReactIR monitors intermediate formation in real time.
For example, highlights discontinuation of key intermediates (e.g., 2-amino-4-(ethylsulfonyl)phenol), necessitating alternative routes like direct sulfenylation or multi-step protocols .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
- Methodological Answer : Studies on analogous compounds (e.g., 2-iodo-5-(trifluoromethyl)aniline) reveal enzyme inhibition mechanisms. For instance:
- Enzyme Assays : Measure IC₅₀ values against kinases or oxidoreductases (e.g., via fluorescence quenching).
- Molecular Docking : Predict binding modes to ATP-binding pockets using AutoDock Vina.
- SAR Studies : Modifying the sulfanyl group to sulfonyl or sulfonamide alters potency (see ’s comparative table) .
Q. How does crystallographic data refinement (e.g., SHELX) address challenges in structural ambiguity?
- Methodological Answer : SHELXL refines disordered sulfanyl groups via constraints (ISOR, DELU) and twin refinement for non-merohedral twinning. For example, notes that high-resolution data (>1.0 Å) reduces R-factor discrepancies. Hydrogen bonding networks (e.g., N–H⋯S interactions) are validated using PLATON’s ADDSYM .
Q. What strategies are employed to study the compound’s role in proteomics or cellular pathways?
- Methodological Answer :
- Pull-down Assays : Biotinylate the compound to capture binding proteins from cell lysates.
- LC-MS/MS : Identifies interacting partners (e.g., kinases or GPCRs).
- CRISPR Screening : Knocks out candidate genes to assess phenotypic changes (e.g., apoptosis in cancer cells). highlights applications in proteomics for mapping protein networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
